1-Benzyl-2-methylimidazolidin-4-one chemical structure and properties
1-Benzyl-2-methylimidazolidin-4-one chemical structure and properties
An In-Depth Technical Guide to 1-Benzyl-2-methylimidazolidin-4-one: Structure, Synthesis, and Therapeutic Potential
Executive Summary
The imidazolidin-4-one scaffold is a compelling heterocyclic motif in medicinal chemistry, serving as a structural cornerstone for compounds with a wide array of biological activities.[1] Despite its structural similarity to well-established pharmacophores like pyrrolidinones and hydantoins, it remains a relatively under-explored area, presenting a significant opportunity for novel drug discovery.[1] This technical guide provides a comprehensive overview of a specific derivative, 1-Benzyl-2-methylimidazolidin-4-one. We will delve into its chemical structure and physicochemical properties, propose a robust and logical synthetic pathway grounded in established chemical principles, and explore its potential therapeutic applications by examining the well-documented biological activities of the broader imidazolidin-4-one class, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.
Chemical Identity and Physicochemical Properties
1-Benzyl-2-methylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidin-4-one ring. The structure is characterized by a benzyl group substituted at the N1 position and a methyl group at the C2 position, creating a chiral center at C2.
Chemical Structure:
Physicochemical Data Summary
While specific experimental data for 1-Benzyl-2-methylimidazolidin-4-one is not extensively reported in publicly available literature, its properties can be predicted based on its structure and compared with the closely related analogue, 1-Benzyl-4-imidazolidinone.
| Property | Value (1-Benzyl-2-methylimidazolidin-4-one) | Reference Compound: 1-Benzyl-4-imidazolidinone |
| IUPAC Name | 1-Benzyl-2-methylimidazolidin-4-one | 1-Benzylimidazolidin-4-one |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₀H₁₂N₂O[2] |
| Molecular Weight | 190.24 g/mol | 176.22 g/mol [2] |
| CAS Number | Not available | Not available |
| Canonical SMILES | CC1NC(=O)N(C1)CC2=CC=CC=C2 | C1C(N(C1)CC2=CC=CC=C2)=O |
| InChI Key | (Predicted) | KDSSDDTWCXOPQH-UHFFFAOYSA-N[2] |
Synthesis and Mechanistic Rationale
The primary and most logical synthetic route to substituted imidazolidin-4-ones involves the cyclocondensation of an N-substituted amino-acetamide with an aldehyde or ketone.[1] For the target molecule, 1-Benzyl-2-methylimidazolidin-4-one, a highly efficient pathway is the reaction of N-benzyl-alaninamide with acetaldehyde.
Causality of Experimental Design:
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Choice of Precursors: N-benzyl-alaninamide is selected as it provides the core structure: the alaninamide portion forms the C2-methyl, C5, and N-H backbone, while the N-benzyl group is pre-installed at the correct position (N1).
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Role of Acetaldehyde: Acetaldehyde serves as the electrophilic partner, reacting with the primary amine of the alaninamide to ultimately form the C2 carbon of the heterocyclic ring, bringing with it the required 2-methyl substituent.
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Catalysis: The reaction is typically catalyzed by a mild acid (e.g., p-toluenesulfonic acid) to facilitate the dehydration steps involved in imine formation and cyclization, or it can proceed under thermal conditions.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-Benzyl-2-methylimidazolidin-4-one.
Experimental Protocol: Representative Synthesis
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Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add N-benzyl-alaninamide (1.0 eq).
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Solvent and Reagents: Add anhydrous toluene to the flask to create a slurry. To this, add acetaldehyde (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
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Workup: Upon completion, allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Benzyl-2-methylimidazolidin-4-one.
Anticipated Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the benzylic methylene protons (singlet or AB quartet, ~4.5 ppm), the methine proton at C2 (quartet), the methyl protons at C2 (doublet), the diastereotopic methylene protons at C5, and a broad singlet for the N-H proton. The exact shifts and coupling patterns would confirm the relative stereochemistry.[4]
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¹³C NMR: Key signals would include the carbonyl carbon (~170-175 ppm), aromatic carbons (~127-138 ppm), the benzylic carbon (~50 ppm), and aliphatic carbons of the imidazolidinone ring.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch around 1680-1700 cm⁻¹, an N-H stretch around 3200-3300 cm⁻¹, and C-H stretches for both aromatic and aliphatic groups.[3]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 190.24. A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the N-CH₂Ph bond.
Therapeutic Potential and Biological Activity of the Imidazolidin-4-one Scaffold
The imidazolidin-4-one core is a versatile scaffold that has given rise to compounds with a broad spectrum of biological activities, making it an area of intense interest in drug discovery.[5] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents.[6][7]
Anticancer Activity
Numerous studies have highlighted the potential of imidazolidinone derivatives as anticancer agents.[8] They have been shown to regulate cell cycle progression and interact with DNA.[7] A particularly compelling mechanism of action was elucidated for a novel 4-imidazolidinone derivative, which was found to induce apoptosis in colorectal cancer cells.[9]
Mechanism of Action: ROS-Dependent Apoptosis
One of the key anticancer mechanisms identified for 4-imidazolidinone derivatives involves the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS).[9]
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ROS Induction: The compound promotes a significant increase in intracellular ROS levels within cancer cells.
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JNK Pathway Activation: The elevated ROS acts as a signaling molecule, activating the c-Jun N-terminal kinase (JNK) signaling pathway.
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Mitochondrial-Mediated Apoptosis: Activation of the JNK pathway leads to the loss of mitochondrial membrane potential, triggering the intrinsic apoptosis cascade. This involves the activation of caspases, which are the executioner enzymes of apoptosis.[9]
This targeted induction of apoptosis in cancer cells makes the imidazolidin-4-one scaffold a promising starting point for the development of new chemotherapeutics.
Caption: ROS-dependent apoptotic pathway induced by 4-imidazolidinone derivatives.[9]
Antibacterial Activity
In an era of growing antibiotic resistance, the discovery of new antibacterial agents is critical. Bis-cyclic imidazolidine-4-one derivatives have been developed as potent, broad-spectrum antibacterial agents that mimic the action of host defense peptides.[5][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[5] Their proposed mechanism involves the rapid disruption and disintegration of the bacterial cell membrane, which also lowers the probability of developing drug resistance.[5]
Conclusion and Future Directions
1-Benzyl-2-methylimidazolidin-4-one represents a specific, synthetically accessible molecule within the broader, high-potential class of imidazolidin-4-ones. While this particular derivative requires further empirical study, the extensive body of research on related analogues provides a strong rationale for its investigation. The logical synthetic route and the powerful biological activities associated with its core scaffold, particularly in oncology and infectious disease, underscore its potential as a valuable probe or lead compound in drug development programs. Future research should focus on the practical synthesis, full spectroscopic characterization, and systematic biological screening of 1-Benzyl-2-methylimidazolidin-4-one and its analogues to fully unlock the therapeutic potential of this promising chemical space.
References
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ResearchGate. (2024, June 18). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. Available at: [Link]
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Asian Journal of Research in Chemistry. (2025, February 24). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at: [Link]
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PubMed. (n.d.). Imidazolidine Derivatives in Cancer Research: What is known? Available at: [Link]
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Asian Journal of Research in Chemistry. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at: [Link]
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MDPI. (2022, December 13). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Available at: [Link]
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Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of benzyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate. Available at: [Link]
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PubMed Central (PMC). (n.d.). 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one. Available at: [Link]
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PubChem. (n.d.). 1-Benzylimidazolidin-2-one. Available at: [Link]
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HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]
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PubMed Central (PMC). (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available at: [Link]
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PubMed Central (PMC). (n.d.). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Available at: [Link]
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Journal of Medicinal Chemistry. (2020, December 24). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Available at: [Link]
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